4-Amino-5-chloro-2,1,3-benzothiadiazole
CAS No.: 30536-19-7
Cat. No.: VC20781287
Molecular Formula: C6H4ClN3S
Molecular Weight: 185.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30536-19-7 |
---|---|
Molecular Formula | C6H4ClN3S |
Molecular Weight | 185.64 g/mol |
IUPAC Name | 5-chloro-2,1,3-benzothiadiazol-4-amine |
Standard InChI | InChI=1S/C6H4ClN3S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2 |
Standard InChI Key | MURNIACGGUSMAP-UHFFFAOYSA-N |
SMILES | C1=CC2=NSN=C2C(=C1Cl)N |
Canonical SMILES | C1=CC2=NSN=C2C(=C1Cl)N |
Introduction
4-Amino-5-chloro-2,1,3-benzothiadiazole is a heterocyclic organic compound with a benzothiadiazole core, notable for its chlorine and amino substituents. This compound serves as a versatile intermediate in chemical synthesis and exhibits diverse applications across multiple scientific disciplines. Below is a detailed analysis of its properties, applications, and safety considerations.
Physical and Chemical Properties
The following table summarizes key physical properties:
Property | Value | Source |
---|---|---|
Melting Point | 89°C | |
Boiling Point | 316.4±22.0 °C (Predicted) | |
Density | 1.632±0.06 g/cm³ (Predicted) | |
Solubility | Slightly soluble in DMSO, Methanol | |
pKa | -0.16±0.48 (Predicted) |
The compound is typically stored at -20°C to maintain stability . Its low solubility in water and moderate solubility in polar organic solvents make it suitable for controlled reactions in synthetic chemistry .
Agricultural Chemicals
This compound acts as a key intermediate in synthesizing herbicides and pesticides, contributing to enhanced crop protection and yield optimization .
Pharmaceutical Development
Researchers explore its potential in drug discovery, particularly for diseases requiring modulation of nucleic acid interactions or enzyme inhibition .
Analytical Chemistry
It serves as a reagent in detecting and quantifying specific analytes in complex mixtures, leveraging its selective reactivity .
Material Science
The compound is used to develop advanced polymers and coatings with improved durability and environmental resistance .
Environmental Monitoring
Its derivatives are integrated into sensors for pollutant detection, supporting sustainability initiatives .
Research Trends and Future Directions
Recent studies highlight its role in antiviral and antimicrobial research, though detailed mechanisms remain under investigation . Collaborative efforts between academia and industry aim to expand its utility in green chemistry and targeted drug delivery systems .
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